methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
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Overview
Description
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a complex organic compound with a unique structure that includes a chromanol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate typically involves multiple steps. One common route starts with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol, which is then converted to 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride through a reaction with sulfonyl chloride in the presence of a base . The final step involves the reaction of 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride with methyl carbamimidothioate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include t-butyl hydroperoxide in chloroform, with alcohols such as methanol or cholesterol.
Substitution: Reagents like sulfonyl chloride and bases are used to facilitate the substitution reactions.
Major Products
Scientific Research Applications
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate involves its interaction with molecular targets such as androgen receptors in prostate carcinoma cells . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A vitamin E model compound with similar antioxidant properties.
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is unique due to its combined antioxidant and antiandrogen activities, making it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C16H24N2O3S2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate |
InChI |
InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) |
InChI Key |
HQHUGFRYEKXPQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/SC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C |
Origin of Product |
United States |
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